molecular formula C17H19NO B11110330 2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide

2-([1,1'-Biphenyl]-4-yl)-n-propylacetamide

Cat. No.: B11110330
M. Wt: 253.34 g/mol
InChI Key: HPVIYTVZOBYUDV-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide is an organic compound characterized by the presence of a biphenyl group attached to a propylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide typically involves the reaction of 4-bromobiphenyl with n-propylacetamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide involves its interaction with specific molecular targets. The biphenyl group allows the compound to interact with hydrophobic pockets in proteins, while the propylacetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings.

    4-Bromobiphenyl: A biphenyl derivative with a bromine atom at the 4-position.

    N-Propylacetamide: A simpler amide with a propyl group.

Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-n-propylacetamide is unique due to the combination of the biphenyl and propylacetamide moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from simpler biphenyl derivatives or amides.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

2-(4-phenylphenyl)-N-propylacetamide

InChI

InChI=1S/C17H19NO/c1-2-12-18-17(19)13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

HPVIYTVZOBYUDV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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